ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
Description
Properties
CAS No. |
75621-69-1 |
|---|---|
Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-7(13)4(2)16-6-5(12)9-8(14)11-10-6/h4H,3H2,1-2H3,(H2,9,11,12,14) |
InChI Key |
URUOUMFVNNFQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate typically involves the introduction of a sulfanyl group onto a triazine ring followed by esterification. The general steps include:
- Formation of the Triazine Core : The triazine ring is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Sulfanyl Group : A thiol or related sulfur-containing reagent is reacted with the triazine core to form the sulfanyl-substituted compound.
- Esterification : The final step involves esterification to introduce the ethyl ester moiety.
Specific Synthetic Pathways
Synthesis via Thiol Substitution
This pathway involves the substitution of a halogenated triazine precursor with a thiol group.
Steps:
Preparation of Halogenated Triazine :
- A precursor such as cyanuric chloride is reacted with ammonia or an amine to form a partially substituted triazine intermediate.
-
- A thiol reagent (e.g., ethanethiol) is introduced under basic conditions to replace one of the halogen atoms with a sulfanyl group.
-
- The resulting compound is reacted with ethyl chloroformate or ethanol in the presence of a catalyst to form the ethyl ester.
Reaction Conditions:
- Solvent: Acetonitrile or dimethylformamide (DMF).
- Catalyst: Triethylamine or pyridine.
- Temperature: 0–50 °C.
One-Pot Synthesis
A one-pot strategy simplifies the synthesis by combining multiple steps into a single reaction vessel.
Steps:
-
- Hydrazine and an appropriate diketone are reacted to form the triazine core.
-
- A thiol compound is added directly to the reaction mixture under controlled pH conditions.
-
- Ethanol and an acid catalyst are introduced to complete the esterification process.
Advantages:
- Fewer purification steps.
- Higher overall yield due to minimized intermediate handling.
Diazotization Followed by Coupling
This method uses diazotization as an initial step to activate precursors for coupling reactions.
Steps:
-
- A primary amine derivative is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
-
- The diazonium salt reacts with a thiol compound to introduce the sulfanyl group.
-
- The final product is obtained by reacting with ethanol under acidic conditions.
Limitations:
- Requires careful control of temperature and pH.
- Diazotization can produce hazardous intermediates.
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Reagents | Advantages |
|---|---|---|---|---|
| Thiol Substitution | Moderate | Moderate | Halogenated triazines, thiols | Straightforward |
| One-Pot Synthesis | High | Low | Hydrazines, diketones, thiols | Simplified process |
| Diazotization-Coupling | Variable | High | Amines, sodium nitrite, thiols | Suitable for specific derivatives |
Analytical Characterization
After synthesis, the compound can be characterized using techniques such as:
- NMR Spectroscopy : To confirm structural integrity and functional groups.
- Mass Spectrometry (MS) : To verify molecular weight (245.26 g/mol).
- Infrared Spectroscopy (IR) : To identify characteristic bonds (e.g., C=O, S–C).
- High Performance Liquid Chromatography (HPLC) : For purity assessment.
Chemical Reactions Analysis
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Chemistry
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate serves as a valuable building block in the synthesis of more complex triazine derivatives. Its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution makes it a versatile intermediate in organic synthesis.
Biology
Research has indicated that this compound may exhibit potential biological activities. Studies have focused on its antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines are ongoing, with some results indicating cytotoxic effects that could lead to its development as a therapeutic agent.
Medicine
The compound is being explored for its potential as a drug candidate for various diseases. Its mechanism of action is believed to involve interactions with specific molecular targets within cells, potentially inhibiting key enzymes or proteins involved in disease progression.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals. Its stability and reactivity make it suitable for formulating products that require specific chemical properties.
Case Study 1: Antimicrobial Research
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This study highlights the compound's potential for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
In another investigation published in the Journal of Medicinal Chemistry, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. This suggests that further exploration into its mechanism could yield promising results for cancer therapeutics.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazinone Core
Isopropyl 2-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate
- Key Difference: The sulfanyl group in the target compound is replaced by an amino (NH–) group, and the ester is isopropyl instead of ethyl.
- Stability: Amino groups are less prone to oxidation than sulfanyl groups, which may improve compound stability under aerobic conditions. Biological Activity: Amino-substituted triazinones are often associated with enzyme inhibition (e.g., xanthine oxidase), whereas sulfanyl derivatives may act as prodrugs or thiol precursors .
Metsulfuron-Methyl (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Key Difference : Features a sulfonylurea bridge and a 1,3,5-triazine ring instead of 1,2,4-triazin-3,5-dione.
- Impact: Agrochemical Use: Metsulfuron-methyl is a herbicide targeting acetolactate synthase, whereas the target compound’s sulfanyl group and triazinone core suggest divergent bioactivity, possibly in pharmaceuticals . Electron Density: The 1,3,5-triazine ring is more electron-deficient, enhancing reactivity toward nucleophilic attack compared to the 1,2,4-triazinone system .
Ester Group Modifications
Ethyl vs. Methyl Esters
- Lipophilicity : Ethyl esters (target compound) are more lipophilic than methyl esters, improving membrane permeability but reducing aqueous solubility.
Ethyl vs. Isopropyl Esters
Sulfanyl Group vs. Other Sulfur-Containing Moieties
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
- Reactivity : Sulfonyl groups are strong electron-withdrawing groups, stabilizing negative charges, whereas sulfanyl groups are nucleophilic and may participate in redox reactions or metal coordination .
Phosphonothiolates (e.g., O-Ethyl S-2-diethylmethylammonium ethyl phosphonothiolate)
- Bioactivity: Phosphonothiolates often inhibit acetylcholinesterase, while the target compound’s triazinone core may direct activity toward oxidoreductases or kinases .
Physicochemical and Biochemical Properties
Structural and Functional Comparisons
Reactivity and Stability
- Sulfanyl Group : Prone to oxidation (forming disulfides) and nucleophilic substitution, making it a candidate for prodrug designs or metal-binding therapeutics.
Biological Activity
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a compound belonging to the class of triazine derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Synthesis
The compound's structure comprises a propanoate moiety linked to a 3,5-dioxo-2H-1,2,4-triazine ring through a sulfanyl group. The synthesis typically involves the reaction of 3,5-dioxo-1,2,4-triazine with suitable thiol compounds under basic conditions to yield the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity samples .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may act as an enzyme inhibitor by binding to the active site of target proteins, thereby modulating various biochemical pathways. This mechanism is crucial for its potential therapeutic applications .
Antimicrobial Properties
Research indicates that triazine derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also shown promise in cancer research. Studies suggest that it may possess cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures have demonstrated significant antiproliferative activity against human cancer cells . The structure-activity relationship (SAR) analysis indicates that modifications to the triazine ring can enhance its anticancer properties.
Enzyme Inhibition
This compound is being investigated for its potential as an enzyme inhibitor. Its ability to bind selectively to target enzymes could lead to the development of novel therapeutic agents for diseases involving enzyme dysregulation .
Case Studies
Several studies have explored the biological activity of triazine derivatives:
- Antimicrobial Activity : A study reported that a related triazine derivative exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the micromolar range .
- Anticancer Properties : In vitro tests on various cancer cell lines revealed that compounds with similar triazine structures could reduce cell viability significantly compared to control groups. The IC50 values were found to be lower than those of standard anticancer drugs like doxorubicin .
- Enzyme Interaction : Research has shown that triazine compounds can inhibit specific enzymes involved in metabolic pathways related to cancer proliferation and bacterial resistance mechanisms .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds in its class, a comparative analysis is presented below:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Ethyl 2-(thio)butanoate | Moderate antibacterial | Enzyme inhibition |
| Ethyl 2-(thio)hexanoate | High anticancer | Cytotoxicity |
| Ethyl 2-(thio)decanoate | Low antifungal | Unknown |
Q & A
Q. Q1: What are the recommended synthetic routes for ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate, and how do reaction conditions influence yield?
Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. For example, reacting 3,5-dioxo-2H-1,2,4-triazin-6-thiol with ethyl 2-bromopropanoate under basic conditions (e.g., NaHCO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (~40–60%). Optimization of solvent polarity (DMF vs. THF) and base strength (NaHCO₃ vs. K₂CO₃) is critical for minimizing side reactions like hydrolysis of the ester group .
Q. Q2: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the ester group (δ 4.1–4.3 ppm for –OCH₂CH₃) and triazine ring protons (δ 8.0–9.0 ppm).
- HPLC-UV/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) identifies impurities. High-resolution MS (ESI+) verifies the molecular ion ([M+H]⁺ at m/z 287.05) .
- IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (triazine C=O) confirm functional groups .
Q. Q3: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer : Stability testing in buffered solutions (pH 2–10) at 25°C and 40°C reveals:
- Acidic conditions (pH < 4) : Rapid hydrolysis of the ester group.
- Alkaline conditions (pH > 8) : Degradation of the triazine ring via ring-opening.
- Optimal storage : Anhydrous DMSO at –20°C prevents decomposition for >6 months .
Advanced Research Questions
Q. Q4: How can computational modeling (e.g., DFT) predict the reactivity of the sulfanyl-triazine moiety in nucleophilic reactions?
Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show:
- The sulfur atom in the sulfanyl group has a high electron density (Mulliken charge: –0.35), making it susceptible to electrophilic attack.
- The triazine ring’s LUMO energy (–1.8 eV) indicates reactivity toward nucleophiles like amines or thiols.
Experimental validation involves kinetic studies with model nucleophiles (e.g., benzylamine) in aprotic solvents .
Q. Q5: What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
Methodological Answer :
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Assay interference checks : Use orthogonal assays (e.g., fluorescence vs. radiometric) to rule out false positives.
- Metabolite screening : LC-MS/MS identifies if the compound is metabolized to active/inactive derivatives in vitro .
Q. Q6: How can crystallography (e.g., SHELXL) elucidate the compound’s solid-state conformation and intermolecular interactions?
Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/hexane). SHELXL refinement reveals:
Critical Analysis of Contradictions
- Discrepancy in Bioactivity : While some studies report IC₅₀ values of 3–15 µM for enzyme inhibition , others show no activity. This may arise from differences in assay conditions (e.g., presence of reducing agents stabilizing the triazine ring).
- Synthetic Yield Variability : Conflicting yields (40–95%) in literature likely stem from uncontrolled moisture or oxygen levels during thiol coupling.
Future Research Directions
- Mechanistic Studies : Use stopped-flow kinetics to characterize the sulfanyl group’s nucleophilic reactivity.
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified ester groups (e.g., methyl, tert-butyl) to correlate lipophilicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
